Methyl 4-methylpentanoate chemical properties and structure
Methyl 4-methylpentanoate chemical properties and structure
An In-Depth Technical Guide to Methyl 4-Methylpentanoate (B1230305): Chemical Properties, Structure, and Experimental Methodologies
Introduction
Methyl 4-methylpentanoate (CAS No. 2412-80-8), also known as methyl isocaproate or methyl isohexanoate, is a fatty acid methyl ester.[1] It is an organic compound characterized by a branched structure and a pleasant, fruity odor reminiscent of pineapple.[2][3] This technical guide provides a comprehensive overview of its chemical properties, structure, and common experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Chemical Structure and Identification
Methyl 4-methylpentanoate is the methyl ester of 4-methylpentanoic acid. The structure consists of a pentanoate backbone with a methyl group at the fourth carbon position and a methyl ester group at the carboxyl end.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | methyl 4-methylpentanoate[1][3] |
| Synonyms | Methyl 4-methylvalerate, Methyl isocaproate, Methyl isohexanoate[1][3] |
| CAS Number | 2412-80-8[2][4] |
| Molecular Formula | C₇H₁₄O₂[2][3] |
| Canonical SMILES | CC(C)CCC(=O)OC[2][3] |
| InChI Key | KBCOVKHULBZKNY-UHFFFAOYSA-N[3] |
Physicochemical Properties
The physicochemical properties of methyl 4-methylpentanoate are summarized below. These properties are crucial for its application as a solvent, flavoring agent, and chemical intermediate.[3]
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 130.18 g/mol [3] |
| Appearance | Colorless liquid with a sweet, pineapple-like odor[2][3] |
| Density | 0.879 - 0.888 g/cm³[2][5] |
| Boiling Point | 135.1 - 140 °C at 760 mmHg[2][5] |
| Flash Point | 33.4 °C[2] |
| Refractive Index | 1.404[2] |
| Vapor Pressure | 7.85 mmHg at 25°C[2] |
| Solubility | Insoluble in water; soluble in alcohol and most fixed oils[3] |
Experimental Protocols
Synthesis Methodology: Fischer Esterification
A common and straightforward method for synthesizing methyl 4-methylpentanoate is the Fischer esterification of its parent carboxylic acid, 4-methylpentanoic acid, with methanol (B129727), using a strong acid as a catalyst.[3]
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methylpentanoic acid, an excess of methanol (to shift the equilibrium towards the product), and a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Neutralization and Extraction: After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Transfer the mixture to a separatory funnel. The organic layer containing the ester is separated. The aqueous layer is then extracted multiple times with an organic solvent like diethyl ether.
-
Drying and Purification: Combine all organic extracts and dry over an anhydrous salt such as magnesium sulfate. Filter the drying agent and concentrate the solution using a rotary evaporator. The crude product is then purified by fractional distillation under atmospheric pressure to yield pure methyl 4-methylpentanoate.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for confirming the identity and purity of volatile compounds like methyl 4-methylpentanoate.[6][7]
Hypothetical GC-MS Parameters:
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]
-
Injector Temperature: 250 °C.[6]
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan m/z from 40 to 200.
The resulting mass spectrum for methyl 4-methylpentanoate would be compared against a standard database, such as the NIST Mass Spectral Library, for confirmation.[4]
Chemical Reactivity
Methyl 4-methylpentanoate undergoes typical reactions of an ester, which are fundamental to its role as a chemical intermediate.
-
Hydrolysis: In the presence of an acid or base catalyst, it can be hydrolyzed back to 4-methylpentanoic acid and methanol.[3]
-
Transesterification: It can react with other alcohols (R'OH) to form different esters. This reaction is particularly relevant in processes like biodiesel production.[3]
Applications and Biological Relevance
Methyl 4-methylpentanoate has diverse applications across several industries:
-
Flavors and Fragrances: Due to its characteristic fruity aroma, it is used as a flavoring agent in food products and in perfumes.[1][3]
-
Solvent: It serves as a solvent in the formulation of paints, coatings, and adhesives.[3]
-
Chemical Intermediate: It is used as a reagent in the synthesis of more complex organic molecules.[3]
-
Biological Activity: Some research indicates that methyl 4-methylpentanoate may possess antimicrobial and anti-inflammatory properties, suggesting potential applications in food preservation and safety, though further investigation is required.[3] It has also been studied for its potential as a fuel additive to enhance combustion efficiency.[3]
References
- 1. Methyl 4-methylvalerate | C7H14O2 | CID 17008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Buy Methyl 4-methylpentanoate | 2412-80-8 [smolecule.com]
- 4. Pentanoic acid, 4-methyl-, methyl ester [webbook.nist.gov]
- 5. methyl 4-methylpentanoate [stenutz.eu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
